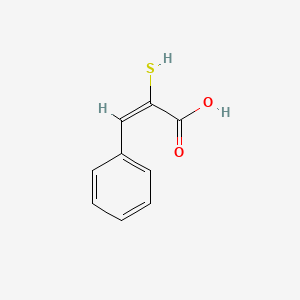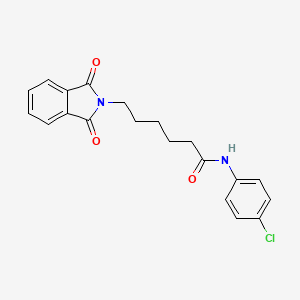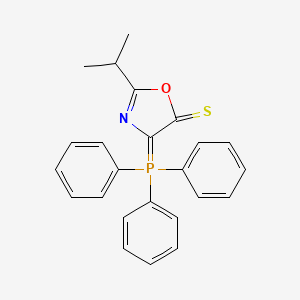
N-(4-tert-Butyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-Butyl-2-nitrophenyl)benzamide: is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.345 g/mol It is characterized by the presence of a benzamide group attached to a 4-tert-butyl-2-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-Butyl-2-nitrophenyl)benzamide typically involves the reaction of 4-tert-butyl-2-nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in N-(4-tert-Butyl-2-nitrophenyl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or further to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Reduction: N-(4-tert-Butyl-2-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-tert-Butyl-2-nitrophenyl)benzoic acid.
科学的研究の応用
Chemistry: N-(4-tert-Butyl-2-nitrophenyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases, although specific medical uses are still under investigation.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-tert-Butyl-2-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors, depending on the biological context. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
- N-(4-tert-Butyl-3-nitrophenyl)benzamide
- N-(4-tert-Butyl-2-methyl-4-nitrophenyl)benzamide
- N-(4-tert-Butyl-4-chloro-2-nitrophenyl)benzamide
Uniqueness: N-(4-tert-Butyl-2-nitrophenyl)benzamide is unique due to the specific positioning of the tert-butyl and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
特性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
N-(4-tert-butyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)13-9-10-14(15(11-13)19(21)22)18-16(20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) |
InChIキー |
CSKHWXZLDXSYSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
![Ethyl 2-{[(3,5-dinitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11706026.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)

![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)


![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)
